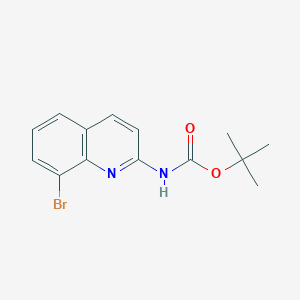

Tert-butyl 8-bromoquinolin-2-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(8-bromoquinolin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-8-7-9-5-4-6-10(15)12(9)16-11/h4-8H,1-3H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBMJXRHCHVNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC2=C(C=CC=C2Br)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 8-bromoquinolin-2-ylcarbamate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for tert-butyl 8-bromoquinolin-2-ylcarbamate, a key building block in medicinal chemistry and drug discovery. The synthesis is strategically designed in a two-step sequence, commencing with a selective Buchwald-Hartwig amination to construct the core intermediate, 8-bromoquinolin-2-amine, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) moiety. This guide offers a detailed experimental protocol, an in-depth discussion of the underlying chemical principles, and practical insights into the optimization of reaction conditions. The content is tailored for researchers, scientists, and professionals in drug development, aiming to provide a self-validating and reproducible methodology for the synthesis of this important quinoline derivative.

Introduction

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The functionalization of the quinoline ring at various positions allows for the fine-tuning of their pharmacological profiles. This compound serves as a versatile intermediate, with the bromine atom at the 8-position providing a handle for further cross-coupling reactions, and the Boc-protected amino group at the 2-position allowing for subsequent deprotection and derivatization. This guide delineates a reliable synthetic route to this valuable compound, emphasizing experimental reproducibility and a thorough understanding of the reaction mechanisms.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process, as illustrated in the workflow diagram below. The initial and key step is the selective monoamination of 2,8-dibromoquinoline at the more reactive 2-position via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. The resulting 8-bromoquinolin-2-amine is then subjected to a standard N-protection reaction using di-tert-butyl dicarbonate (Boc₂O) to yield the final product.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 8-Bromoquinolin-2-amine via Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] In the case of 2,8-dibromoquinoline, the bromine atom at the 2-position is more susceptible to nucleophilic substitution and oxidative addition to the palladium catalyst due to the electron-withdrawing effect of the adjacent nitrogen atom. This inherent reactivity allows for a selective monoamination at this position.[2]

Causality Behind Experimental Choices

-

Catalyst System: A combination of a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky, electron-rich phosphine ligand is crucial for an efficient catalytic cycle.[3] Ligands like Xantphos or RuPhos are often employed in the amination of heteroaryl halides as they promote both the oxidative addition and the reductive elimination steps.[4]

-

Ammonia Source: Direct use of ammonia gas can be challenging. Therefore, an ammonia equivalent, such as lithium bis(trimethylsilyl)amide (LiHMDS), is often used.[2] Alternatively, aqueous ammonia in the presence of a suitable base can also be effective.[5]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common choice for this purpose.[3]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure a water-free environment, which is critical for the stability and activity of the catalyst and the base.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube, add 2,8-dibromoquinoline (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.). The tube is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (1.5 equiv.) and anhydrous toluene.

-

Ammonia Equivalent: In a separate flask, prepare a solution of lithium bis(trimethylsilyl)amide (1.2 equiv.) in anhydrous toluene. This solution is then added dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: The reaction mixture is heated to 100-110 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 8-bromoquinolin-2-amine as a solid.

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 2,8-Dibromoquinoline | 1.0 | Starting material |

| Pd₂(dba)₃ | 0.02 | Palladium catalyst precursor |

| Xantphos | 0.04 | Ligand for the palladium catalyst |

| Sodium tert-butoxide | 1.5 | Base |

| LiHMDS | 1.2 | Ammonia equivalent |

| Toluene | - | Anhydrous solvent |

| Temperature | 100-110 °C | Reaction temperature |

| Time | 12-24 hours | Reaction duration |

Part 2: Synthesis of this compound via Boc Protection

The protection of the amino group of 8-bromoquinolin-2-amine as a tert-butoxycarbonyl (Boc) carbamate is a standard procedure in organic synthesis. The Boc group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions, making it an excellent protecting group.[6][7]

Causality Behind Experimental Choices

-

Protecting Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the most common and efficient reagent for the introduction of the Boc group.[6]

-

Base: A base is required to deprotonate the amine, increasing its nucleophilicity towards the Boc₂O. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices as they also act as scavengers for the acidic byproducts. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction.

-

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable for this reaction.

Experimental Protocol: Boc Protection

-

Reaction Setup: In a round-bottom flask, dissolve 8-bromoquinolin-2-amine (1.0 equiv.) in anhydrous dichloromethane.

-

Reagent Addition: To the solution, add triethylamine (1.5 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv.). The mixture is stirred at room temperature.

-

Boc₂O Addition: A solution of di-tert-butyl dicarbonate (1.2 equiv.) in dichloromethane is added dropwise to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at room temperature for 4-12 hours. The progress of the reaction is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound as a pure solid.

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 8-Bromoquinolin-2-amine | 1.0 | Starting material |

| Di-tert-butyl dicarbonate | 1.2 | Boc protecting agent |

| Triethylamine | 1.5 | Base |

| 4-DMAP | 0.1 | Catalyst |

| Dichloromethane | - | Anhydrous solvent |

| Temperature | Room Temperature | Reaction temperature |

| Time | 4-12 hours | Reaction duration |

Characterization

The synthesized intermediate and final product should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

Melting Point (MP): To assess the purity of the solid products.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of this compound. The pathway leverages a selective Buchwald-Hartwig amination followed by a standard Boc protection. The provided protocols, along with the rationale behind the experimental choices, are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

-

The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. Retrieved from [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC - NIH. Retrieved from [Link]

-

Bromination of 8-substituted quinolines. Reagents and conditions. (i)... (n.d.). ResearchGate. Retrieved from [Link]

-

Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). (n.d.). ResearchGate. Retrieved from [Link]

-

Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (n.d.). PMC - NIH. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

-

Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008, November 21). PubMed. Retrieved from [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). NIH. Retrieved from [Link]

-

Buchwald–Hartwig Amination with Aqueous Ammonia. (n.d.). Synthesis Spotlight. Retrieved from [Link]

-

2,8-Dibromoquinoline. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2025, August 10). Request PDF - ResearchGate. Retrieved from [Link]

-

Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (n.d.). ResearchGate. Retrieved from [Link]

-

Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. (2025, August 5). ResearchGate. Retrieved from [Link]

- Process for the production of tert-butyl N-(2-bromoethyl)carbamate. (n.d.). Google Patents.

-

Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.). Google Patents.

-

tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. (n.d.). MDPI. Retrieved from [Link]

-

This compound, 95% Purity, C14H15BrN2O2, 100 mg. (n.d.). CP Lab Safety. Retrieved from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.rug.nl [research.rug.nl]

- 4. researchgate.net [researchgate.net]

- 5. synthesisspotlight.com [synthesisspotlight.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to tert-Butyl 8-bromoquinolin-2-ylcarbamate: A Versatile Scaffold for Advanced Synthesis

Abstract: This technical guide provides an in-depth analysis of tert-butyl 8-bromoquinolin-2-ylcarbamate, a pivotal intermediate in medicinal chemistry and organic synthesis. We will explore its structural attributes, a robust synthetic pathway, spectral characteristics, and its profound utility as a dual-functionalized building block. The strategic importance of the C8-bromo and C2-Boc-protected amine functionalities will be detailed through proven experimental protocols for diversification, including palladium-catalyzed cross-coupling and selective deprotection. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel molecular entities.

Introduction and Strategic Importance

The quinoline core is a privileged scaffold in drug discovery, forming the structural basis for a wide range of therapeutic agents with activities spanning from antimalarial to anticancer.[1] The strategic functionalization of this nucleus is paramount for modulating pharmacokinetic properties and biological targets. This compound emerges as a particularly valuable intermediate due to its orthogonal synthetic handles.

The molecule incorporates two key features:

-

An 8-bromo substituent , which serves as a versatile anchor for introducing molecular complexity via transition metal-catalyzed cross-coupling reactions.[2]

-

A 2-amino group protected by a tert-butoxycarbonyl (Boc) moiety . The Boc group offers robust protection under a variety of conditions, yet can be cleaved selectively under acidic treatment, unmasking a nucleophilic primary amine for subsequent elaboration.

This dual functionality allows for a controlled, stepwise synthetic strategy, enabling the systematic exploration of chemical space around the quinoline core. This guide will provide the technical foundation for harnessing the full synthetic potential of this compound.

Core Physicochemical & Structural Properties

The fundamental properties of this compound are summarized below. These data are essential for its proper handling, storage, and use in quantitative experiments.

| Property | Value | Reference |

| CAS Number | 1447608-01-6 | [3] |

| Molecular Formula | C₁₄H₁₅BrN₂O₂ | |

| Molecular Weight | 323.19 g/mol | |

| Appearance | Off-white to pale yellow solid (predicted) | |

| Solubility | Soluble in common organic solvents (DCM, THF, DMF, DMSO) | |

| Storage | Store under inert gas, sealed in dry, 2-8°C |

Structure:

Synthesis and Manufacturing Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical pathway involves the initial construction of the 8-bromoquinoline core, followed by amination at the 2-position and subsequent protection.

Proposed Synthetic Workflow

The overall transformation can be visualized as a three-stage process starting from commercially available precursors. The critical intermediate is 8-bromoquinolin-2-amine. While various methods exist for the synthesis of quinolines, a reliable route to the final product is outlined below.

Experimental Protocol: N-Boc Protection of 8-Bromoquinolin-2-amine

This protocol details the final, critical step in the synthesis. The causality for this choice of reaction is the high efficiency and selectivity of di-tert-butyl dicarbonate for protecting primary amines under mild basic conditions.

Materials:

-

8-Bromoquinolin-2-amine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

-

Triethylamine (TEA, 1.5 eq) or 4-Dimethylaminopyridine (DMAP, 0.1 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a stirred solution of 8-bromoquinolin-2-amine in anhydrous DCM (approx. 0.2 M) under an inert atmosphere (N₂ or Ar), add the base (TEA or DMAP).

-

Cool the mixture to 0 °C using an ice bath.

-

Add a solution of Boc₂O in DCM dropwise over 15-20 minutes. Rationale: Slow addition minimizes potential side reactions and controls the exotherm.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, quench the reaction with the addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel), typically using a hexane/ethyl acetate gradient, to yield the pure title compound.

Spectral Characterization (Predicted)

No public spectra are available for this specific compound. However, based on extensive data for substituted quinolines and Boc-protected amines, a highly accurate prediction of its key spectral features can be made.[4][5][6][7]

| Technique | Predicted Data & Interpretation |

| ¹H NMR | δ (ppm) in CDCl₃ : ~8.2-7.4 (m, 5H, quinoline Ar-H), ~7.8 (br s, 1H, NH), ~1.55 (s, 9H, C(CH₃)₃). The quinoline protons will exhibit complex splitting patterns. The tert-butyl group will be a sharp singlet. |

| ¹³C NMR | δ (ppm) in CDCl₃ : ~153 (C=O), ~150-120 (quinoline Ar-C), ~81 (quaternary C of Boc), ~28 (CH₃ of Boc). The carbamate carbonyl and the two distinct carbons of the Boc group are highly characteristic. |

| IR | ν (cm⁻¹) : ~3350 (N-H stretch), ~2980 (aliphatic C-H stretch), ~1720 (C=O stretch, carbamate), ~1600, 1500 (aromatic C=C stretch). The strong carbonyl absorption is a key diagnostic peak. |

| MS (ESI+) | m/z : 323/325 [M+H]⁺, 267/269 [M-C₄H₈+H]⁺, 223/225 [M-Boc+H]⁺. The characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br) will be present in all bromine-containing fragments. |

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its ability to undergo selective transformations at its two distinct functional sites.

The Boc-Protected Amine: A Gateway to 2-Substituted Quinolines

The Boc group serves as a robust shield for the C2-amine, allowing extensive chemistry to be performed at the C8-position. When desired, the amine can be readily unmasked.

Protocol: Boc Group Deprotection

-

Dissolve the Boc-protected quinoline (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Stir at room temperature for 1-3 hours, monitoring by TLC.

-

Concentrate the mixture under reduced pressure to remove excess TFA and solvent.

-

Re-dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate to yield the free amine, 8-bromoquinolin-2-amine.

The C8-Bromide: A Handle for Cross-Coupling

The C8-bromo position is primed for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. This is the primary method for introducing diversity at this position.

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. 8-Bromoquinoline | 16567-18-3 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Synthesis of tert-Butyl 8-bromoquinolin-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 8-bromoquinolin-2-ylcarbamate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, a quinoline ring, is a prevalent scaffold in numerous pharmacologically active molecules. The presence of a bromine atom at the 8-position and a tert-butoxycarbonyl (Boc) protected amine at the 2-position provides two distinct points for chemical modification, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The Boc protecting group offers a stable yet readily cleavable means of masking the amine functionality, allowing for selective reactions at other sites of the molecule. This guide provides a comprehensive overview of the molecular structure, a detailed synthesis protocol, and characterization of this compound.

Molecular Structure and Properties

The molecular structure of this compound consists of a quinoline ring system where a bromine atom is substituted at the C8 position and a tert-butoxycarbonylamino group is attached at the C2 position. The tert-butoxycarbonyl group, a common amine protecting group in organic synthesis, enhances the stability of the amino group to various reaction conditions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1447608-01-6 | [2] |

| Molecular Formula | C₁₄H₁₅BrN₂O₂ | [2] |

| Molecular Weight | 323.19 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge |

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 8-bromoquinolin-2-amine. The second step is the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Part 1: Synthesis of 8-bromoquinolin-2-amine

The synthesis of 8-bromoquinolin-2-amine can be achieved through various methods. One common approach involves the amination of a corresponding halogenated quinoline. For the purpose of this guide, a well-established method for the synthesis of related 2-aminoquinolines is adapted.

Experimental Protocol: Synthesis of 8-bromoquinolin-2-amine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 8-bromo-2-chloroquinoline (1 equivalent).

-

Solvent and Reagent Addition: Add a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF). To this solution, add an excess of an ammonia source, such as a concentrated aqueous solution of ammonia or ammonium hydroxide.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 100-150 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 8-bromoquinolin-2-amine.

Note: The specific reaction conditions, such as temperature and reaction time, may need to be optimized for this particular substrate.

Part 2: Boc Protection of 8-bromoquinolin-2-amine

The protection of the 2-amino group of 8-bromoquinoline is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This is a standard and high-yielding procedure for the formation of Boc-carbamates.[1][3]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 8-bromoquinolin-2-amine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 to 1.5 equivalents) and a base such as triethylamine (TEA, 1.5 to 2 equivalents) or 4-dimethylaminopyridine (DMAP, catalytic amount).

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours to overnight. The reaction progress can be monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed successively with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Figure 1: Synthetic workflow for this compound.

Structural Elucidation and Characterization

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Disclaimer: As of the writing of this guide, specific, publicly available spectroscopic data for this compound is limited. The following characterization data is predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, typically in the aromatic region (δ 7.0-9.0 ppm). The protons on the bromine-substituted ring will be influenced by the electron-withdrawing nature of the bromine atom. A singlet corresponding to the nine equivalent protons of the tert-butyl group will be observed in the upfield region (around δ 1.5 ppm). A broad singlet for the N-H proton of the carbamate is also expected.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbon of the carbamate group will appear in the downfield region (around δ 150-155 ppm). The quaternary and methyl carbons of the tert-butyl group will be observed at approximately δ 80 ppm and δ 28 ppm, respectively. The carbon atoms of the quinoline ring will resonate in the aromatic region, with the carbon bearing the bromine atom showing a characteristic shift.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H bond of the carbamate.

-

C=O stretch: A strong absorption band in the region of 1700-1725 cm⁻¹ characteristic of the carbonyl group in the carbamate.

-

C-N stretch: A peak in the range of 1250-1350 cm⁻¹.

-

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

-

C-Br stretch: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 323.19 g/mol . A characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Figure 2: Relationship between spectroscopic techniques and structural information.

Applications in Drug Development

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. The title compound, this compound, serves as a key intermediate for the synthesis of novel quinoline-based compounds. The bromine atom at the 8-position can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The Boc-protected amine at the 2-position can be deprotected under acidic conditions to reveal the free amine, which can then be further derivatized to introduce pharmacologically relevant moieties. This dual functionality makes it a valuable scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

References

- Beylin, V. G., & Goel, O. P. (1987). A Convenient Synthesis of tert-Butyl-N-(2-bromoethyl)carbamate.

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C14H15BrN2O2, 100 mg. Retrieved from [Link]

- European Patent Office. (2018). Substituted indoline derivatives as dengue viral replication inhibitors (EP 3630724 B1).

- Google Patents. (n.d.). Preparation method of 2-methyl-8-aminoquinoline (CN101602723B).

- Google Patents. (n.d.). Process for the production of tert-butyl N-(2-bromoethyl)carbamate (US7432391B2).

-

CP Lab Safety. (n.d.). AA BLOCKS Products. Retrieved from [Link]

- Loog, O., & Lebel, H. (2005). A Convenient One-Pot Synthesis of tert-Butyl Carbamates from Carboxylic Acids. Organic Letters, 7(19), 4107–4110.

- MDPI. (2018). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)

-

National Center for Biotechnology Information. (n.d.). tert-Butyl N-(2-bromoethyl)carbamate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl N-(thiophen-2-yl)carbamate. PubMed Central (PMC). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

- Saikrishna, B., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1546-1557.

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

Sources

The Strategic Intermediate: A Technical Guide to Tert-butyl 8-bromoquinolin-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1447608-01-6[1]

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial presentation of various functional groups, enabling precise interactions with biological targets. Within this important class of compounds, tert-butyl 8-bromoquinolin-2-ylcarbamate has emerged as a key building block, particularly in the synthesis of targeted therapies such as kinase inhibitors.

This technical guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its strategic application in the development of novel therapeutics. The inclusion of a bromine atom at the 8-position and a Boc-protected amine at the 2-position offers medicinal chemists a powerful tool for controlled, sequential diversification of the quinoline core, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is a multi-step process that leverages classical quinoline synthesis followed by functional group manipulation and protection. The overall strategy involves the construction of the 8-bromoquinoline core, introduction of an amino group at the 2-position, and subsequent protection of this amine with a tert-butyloxycarbonyl (Boc) group.

Part 1: Synthesis of the 8-Bromoquinoline Precursor

The journey begins with the synthesis of an appropriately substituted quinoline. A common and effective method for constructing the quinoline ring is the Skraup synthesis or a related modification, which typically involves the reaction of an aniline with glycerol, an oxidizing agent, and a dehydrating agent. In this case, the starting material would be o-bromoaniline.

A plausible synthetic route to an 8-bromo-2-substituted quinoline involves the reaction of o-bromoaniline with crotonaldehyde in the presence of an acid and an oxidizing agent to form 2-methyl-8-bromoquinoline.[2] While not the direct precursor, this highlights a viable strategy for constructing the 8-bromoquinoline skeleton. A more direct route to a 2-amino precursor is desirable.

Part 2: Introduction of the 2-Amino Group and Boc Protection

Once an 8-bromo-2-haloquinoline or a related precursor is obtained, the 2-amino group can be introduced via nucleophilic aromatic substitution. Subsequently, the amine is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[3][4]

The protection step is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5] This reaction is generally high-yielding and straightforward.

Experimental Protocol: A Representative Synthesis

The following is a representative, two-step protocol for the synthesis of this compound starting from the commercially available 2-amino-8-bromoquinoline.

Step 1: Synthesis of 2-Amino-8-bromoquinoline (Hypothetical Precursor Synthesis)

Step 2: Boc Protection of 2-Amino-8-bromoquinoline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-8-bromoquinoline (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add triethylamine (TEA) or another non-nucleophilic base (1.2 eq). Then, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.

-

Work-up: Once the reaction is complete, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Causality in Experimental Choices:

-

Solvent Selection: Aprotic solvents like THF or DCM are chosen to avoid interference with the Boc₂O reagent.

-

Base: A non-nucleophilic base such as triethylamine is used to neutralize the acid generated during the reaction without competing with the amine nucleophile.

-

Boc₂O Stoichiometry: A slight excess of Boc₂O is often used to ensure complete conversion of the starting amine.

-

Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for the Boc protection of 2-amino-8-bromoquinoline.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 1447608-01-6 | [1] |

| Molecular Formula | C₁₄H₁₅BrN₂O₂ | [1] |

| Molecular Weight | 323.19 g/mol | [6] |

| Appearance | Off-white to pale yellow solid (predicted) | - |

| Melting Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | - |

| Storage | Store in a cool, dry place, away from light. Recommended storage at 2-8°C. | [6] |

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of complex molecules, particularly in the field of drug discovery. The presence of three key functional handles—the Boc-protected amine, the bromine atom, and the quinoline ring system—allows for a variety of subsequent chemical transformations.

Role as a Versatile Building Block

-

Suzuki and other Cross-Coupling Reactions: The bromine atom at the 8-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents, enabling the rapid generation of diverse compound libraries for high-throughput screening.

-

Deprotection and Further Functionalization: The Boc-protected amine at the 2-position can be easily deprotected under acidic conditions to reveal the free amine.[3][4] This primary amine can then be acylated, alkylated, or used in the formation of ureas and sulfonamides to further explore the SAR of the 2-position of the quinoline scaffold.

-

Scaffold for Kinase Inhibitors: The quinoline core is a common feature in many kinase inhibitors. This compound provides a pre-functionalized scaffold for the synthesis of inhibitors targeting various kinases, such as Bruton's tyrosine kinase (BTK), which is implicated in B-cell malignancies and autoimmune diseases.[7][8]

Diagram of Application in Kinase Inhibitor Synthesis:

Caption: A logical workflow for utilizing the title compound in kinase inhibitor synthesis.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, general guidelines for handling bromo-aromatic compounds and carbamates should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed synthetic intermediate that offers significant advantages to researchers in the field of drug discovery and medicinal chemistry. Its pre-installed and differentially reactive functional groups—a Boc-protected amine and a bromine atom on the versatile quinoline scaffold—provide a robust platform for the efficient synthesis of diverse and complex molecules. The logical and controlled manner in which this building block can be elaborated makes it a valuable tool in the quest for novel therapeutics, particularly in the development of targeted kinase inhibitors. As the demand for new and effective drugs continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase.

References

- Google Patents. (n.d.). Preparation method of 2-methyl-8-aminoquinoline.

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C14H15BrN2O2, 100 mg. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Supporting Information. (n.d.).

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC Protection and Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(8-bromoisochroman-4-yl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl N-(2-bromoethyl)carbamate. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.

-

PubChem. (n.d.). tert-butyl N-[(7-bromo-3-quinolyl)methyl]carbamate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

PubChem. (n.d.). Kinase inhibitors. Retrieved from [Link]

-

MDPI. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]

-

ChemRxiv. (2025). IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Problems. Retrieved from [Link]

-

YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. BOC Protection and Deprotection [ms.bzchemicals.com]

- 6. 347146-17-2|tert-Butyl (8-bromoquinolin-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

The Multifaceted Biological Potential of 8-Bromoquinoline Derivatives: A Technical Guide for Drug Discovery

Abstract

The quinoline scaffold represents a "privileged" structure in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide spectrum of biological activities.[1] Among its myriad derivatives, 8-bromoquinolines have emerged as a particularly promising class of compounds, demonstrating significant potential in the realms of oncology, infectious diseases, and neurodegenerative disorders. The introduction of a bromine atom at the 8th position of the quinoline ring profoundly influences the molecule's physicochemical properties, leading to enhanced biological efficacy and novel mechanisms of action. This in-depth technical guide provides a comprehensive overview of the current understanding of 8-bromoquinoline derivatives, with a focus on their anticancer, antimicrobial, and potential neuroprotective activities. We will delve into their mechanisms of action, synthesize key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for their evaluation, offering a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

The Quinoline Core: A Versatile Pharmacophore

Quinoline, a bicyclic heterocyclic aromatic compound, is a fundamental building block in the synthesis of a vast array of biologically active molecules.[1] Its derivatives have garnered significant attention due to their diverse pharmacological properties, which are attributed to the unique electronic and structural features of the quinoline nucleus.[1][2] The presence of a nitrogen atom in the ring system allows for hydrogen bonding and coordination with biological targets, while the fused benzene ring provides a platform for various substitutions to modulate activity and selectivity.[3]

Anticancer Activity of 8-Bromoquinoline Derivatives: A Multi-pronged Attack

Recent research has illuminated the potent anticancer effects of 8-bromoquinoline derivatives against a range of human cancer cell lines.[2][4] These compounds exert their cytotoxic and antiproliferative effects through diverse mechanisms, often targeting multiple cellular pathways simultaneously.

Mechanism of Action

The anticancer activity of 8-bromoquinoline derivatives is frequently associated with two primary mechanisms: induction of apoptosis and inhibition of key cellular enzymes.

-

Induction of Apoptosis: Several 8-bromo-8-hydroxyquinoline derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[2][4] This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response. The apoptotic potential of these compounds has been confirmed through techniques such as DNA laddering assays.[4]

-

Inhibition of DNA Topoisomerase I: DNA topoisomerase I is a vital enzyme involved in DNA replication, transcription, and repair.[2][4] Its inhibition leads to the accumulation of DNA strand breaks and ultimately, cell death. Certain 5,7-dibromo-8-hydroxyquinoline derivatives have demonstrated potent inhibitory effects on human DNA topoisomerase I, highlighting this as a key therapeutic target.[2][4]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 8-bromoquinoline derivatives is significantly influenced by the nature and position of other substituents on the quinoline ring.

-

The Role of the 8-Hydroxy Group: The presence of a hydroxyl group at the C-8 position appears to be crucial for enhanced anticancer activity.[2][4] This is likely due to its ability to chelate metal ions, which can play a role in cellular processes, and its potential to form hydrogen bonds with target enzymes.[2]

-

Synergistic Effects of Bromine and Other Substituents: The combination of bromine atoms with other functional groups, such as nitro or additional bromine atoms, can lead to a synergistic enhancement of antiproliferative effects.[2] For instance, the introduction of a nitro group at the C-5 position of 6,8-dibromoquinoline significantly increases its inhibitory activity against various cancer cell lines.[2]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 8-bromoquinoline derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 5,7-dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 | [4] |

| 5,7-dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 25.6 | [4] |

| 5,7-dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | 10.5 | [4] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | 9.6 | [2] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa | 5.45 | [2] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 | 6.8 | [2] |

| 6,8-dibromo-5-nitroquinoline | C6 | 50.0 µM | [2] |

| 6,8-dibromo-5-nitroquinoline | HT29 | 26.2 µM | [2] |

| 6,8-dibromo-5-nitroquinoline | HeLa | 24.1 µM | [2] |

Visualizing the Anticancer Mechanism: Inhibition of Topoisomerase I

Caption: Inhibition of DNA Topoisomerase I by 8-bromoquinoline derivatives.

Antimicrobial Activity of 8-Bromoquinoline Derivatives: Combating Drug Resistance

The rise of multidrug-resistant (MDR) pathogens poses a significant threat to global health. Quinoline derivatives have a long history as antimicrobial agents, and recent studies have demonstrated the potent antibacterial activity of 8-bromoquinoline derivatives against a range of Gram-positive and Gram-negative bacteria, including clinically relevant MDR strains.[5][6]

Mechanism of Action

The precise antimicrobial mechanisms of 8-bromoquinoline derivatives are still under investigation, but several potential modes of action have been proposed:

-

Inhibition of Bacterial Cell Division: Some quinoline derivatives have been shown to inhibit FtsZ, a key protein involved in bacterial cell division.[6] Inhibition of FtsZ polymerization leads to abnormal cell division and ultimately, bacterial cell death.[6]

-

Disruption of Bacterial Membranes: The lipophilic nature of the quinoline ring may allow these compounds to intercalate into and disrupt the integrity of bacterial cell membranes, leading to leakage of cellular contents and cell death.

-

Metal Ion Chelation: Similar to their anticancer activity, the ability of some 8-bromoquinoline derivatives to chelate essential metal ions could disrupt crucial bacterial enzymatic processes.

Spectrum of Activity

8-Bromoquinoline derivatives have demonstrated activity against a variety of bacterial species, including:

-

Gram-Positive Bacteria: Staphylococcus aureus (including MRSA), Staphylococcus epidermidis (including MRSE), Enterococcus faecalis (including VRE), and Clostridium difficile.[5]

-

Gram-Negative Bacteria: Escherichia coli and Pseudomonas aeruginosa.[6]

Quantitative Data on Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected quinoline derivatives.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 9-bromo substituted indolizinoquinoline-5,12-dione derivatives | E. coli ATCC25922 | 2 | [6] |

| 9-bromo substituted indolizinoquinoline-5,12-dione derivatives | S. pyrogens ATCC19615 | 2 | [6] |

| N-methylbenzofuro[3,2-b]quinoline derivatives | Vancomycin-resistant E. faecium | 4 | [6] |

| Facilely accessible quinoline derivatives | MRSA | 3.0 | [5] |

| Facilely accessible quinoline derivatives | MRSE | 3.0 | [5] |

| Facilely accessible quinoline derivatives | VRE | 3.0 | [5] |

| Facilely accessible quinoline derivatives | C. difficile | 1.0 | [5] |

Neuroprotective Potential of 8-Bromoquinoline Derivatives: A Frontier in Neurodegenerative Disease Research

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function.[2][7] While research specifically on the neuroprotective effects of 8-bromoquinoline derivatives is still in its nascent stages, the broader class of quinoline derivatives has shown significant promise in preclinical models of neurodegeneration.[7][8] The multifaceted nature of these compounds makes them attractive candidates for developing multi-target-directed ligands (MTDLs) that can simultaneously address several pathological pathways.[7]

Potential Mechanisms of Neuroprotection

Based on the known activities of related quinoline derivatives, the potential neuroprotective mechanisms of 8-bromoquinolines may include:

-

Antioxidant Activity: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a key contributor to neuronal damage in neurodegenerative diseases.[7][8] Quinoline derivatives, particularly those with hydroxyl substitutions, can act as potent antioxidants by scavenging free radicals.[2][8]

-

Metal Ion Chelation: The dysregulation of metal ions, such as copper, zinc, and iron, is implicated in the pathology of several neurodegenerative disorders.[9] 8-Hydroxyquinoline derivatives are effective metal chelators, and this property is hypothesized to mitigate metal-induced oxidative stress and neuronal toxicity.[9]

-

Inhibition of Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that break down the neurotransmitter acetylcholine.[3] The inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. Some quinoline derivatives have been shown to inhibit both AChE and BuChE.[3]

-

Modulation of Amyloid-β Aggregation: The aggregation of amyloid-β (Aβ) peptides into plaques is a hallmark of Alzheimer's disease.[4] Certain hydroxyquinoline derivatives have been found to inhibit the aggregation of Aβ and even disassemble pre-formed fibrils.[4]

-

Anti-inflammatory Effects: Neuroinflammation plays a crucial role in the progression of neurodegenerative diseases. Quinoline derivatives have been reported to possess anti-inflammatory properties, which could contribute to their neuroprotective effects.

Visualizing a Potential Neuroprotective Pathway

Sources

- 1. Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in the synthesis of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Hydroxyquinoline-Based Derivatives as Potent Modulators of Amyloid-β Aggregations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship Studies of Isomeric 2,4-Diaminoquinazolines on β-Amyloid Aggregation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Foreword: The Understated Workhorse of Drug Design

An In-Depth Technical Guide to the Role of Carbamates in Medicinal Chemistry

To the uninitiated, the carbamate might appear as a simple, unassuming functional group—an ester of carbamic acid. However, for the medicinal chemist, it represents a versatile and powerful tool, a molecular "Swiss Army knife" capable of transforming a promising compound into a viable therapeutic agent. Its unique blend of stability, reactivity, and structural mimicry has cemented its role as a cornerstone of modern drug discovery. This guide moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding of why and how carbamates are deployed, reflecting the causal reasoning that drives contemporary drug development. We will explore its intrinsic properties, its role as a key pharmacophore, its strategic use in prodrug design, and its function as a sophisticated linker, providing researchers with the foundational knowledge to leverage this remarkable moiety in their own work.

The Carbamate Moiety: A Profile of Stability and Functionality

The utility of the carbamate group stems from its distinct electronic and structural characteristics. It can be viewed as an "amide-ester" hybrid, possessing features of both functional groups that contribute to its unique chemical behavior.[1][2]

Chemical and Proteolytic Stability: A key feature of the carbamate is the resonance stabilization derived from the delocalization of the nitrogen lone pair electrons into the carbonyl group.[1][3] This C-N bond has partial double-bond character, which imparts a degree of conformational restriction and significantly enhances its stability compared to a typical ester linkage.[2][3] Unlike amide bonds in peptides, carbamates are notably stable against degradation by various proteases.[1][2] This proteolytic resistance makes the carbamate an excellent surrogate for the peptide bond in the design of peptidomimetics, improving metabolic stability and in vivo half-life.[3]

Hydrogen Bonding Capability: The carbamate moiety is an effective participant in hydrogen bonding. The carbonyl oxygen acts as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor.[1] This allows carbamate-containing drugs to form critical, stabilizing interactions within the binding pockets of target enzymes and receptors, contributing to their potency and selectivity.[2]

Synthesis of Carbamates: Methodologies for Drug Development

Efficient and reliable synthesis is paramount in medicinal chemistry. Several methods are employed to form the carbamate linkage, with the choice depending on the specific substrates and desired scale.

A common and versatile method involves the reaction of an alcohol or phenol with an isocyanate.[1][4] This reaction is often catalyzed to increase the rate of carbamate formation while minimizing side reactions.[5] Alternative routes, which avoid the use of potentially hazardous isocyanates, include the reaction of alcohols with carbamoyl chlorides or the use of activated mixed carbonates like p-nitrophenyl carbonates.[3][4][6]

Experimental Protocol: General Synthesis of a Carbamate from an Alcohol and Isocyanate

This protocol describes a standard laboratory procedure for the synthesis of a carbamate, a foundational reaction in the development of many pharmaceuticals. The causality behind each step is explained to ensure a self-validating system.

Objective: To synthesize an aryl carbamate from a phenol and an isocyanate using a tin catalyst.

Materials:

-

Phenol (1.0 eq)

-

Isocyanate (1.1 eq)

-

Dibutyltin dilaurate (DBTDL) catalyst (0.01 eq)

-

Anhydrous Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (drying agent)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (eluent)

Procedure:

-

Reaction Setup (Anhydrous Conditions): To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq) and dissolve it in anhydrous toluene.

-

Causality: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decomposes to an amine, resulting in urea byproducts. Maintaining anhydrous conditions is critical for reaction fidelity.

-

-

Addition of Reactants: Add the isocyanate (1.1 eq) to the solution, followed by the DBTDL catalyst (0.01 eq).

-

Causality: A slight excess of the isocyanate ensures the complete consumption of the limiting phenol. The DBTDL catalyst activates the isocyanate carbonyl group, significantly accelerating the nucleophilic attack by the phenol's hydroxyl group.[5]

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 1-4 hours).

-

Causality: TLC provides a rapid, qualitative assessment of the reaction's completion, preventing unnecessary reaction time and potential side-product formation.

-

-

Workup (Quenching and Extraction): Once the reaction is complete, quench it by adding saturated sodium bicarbonate solution to neutralize any remaining acidic species and hydrolyze excess isocyanate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Causality: The aqueous wash removes the catalyst and water-soluble byproducts. Multiple extractions with an organic solvent ensure quantitative recovery of the desired carbamate product.

-

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Causality: The brine wash removes residual water from the organic phase. Anhydrous magnesium sulfate efficiently removes any remaining traces of water to yield a crude product suitable for purification.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

-

Causality: Chromatography separates the target carbamate from non-polar starting materials and polar byproducts based on differential adsorption, yielding the pure compound.

-

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Carbamates as a Core Pharmacophore: The Drug Itself

In many approved drugs, the carbamate group is not merely a linker or a prodrug moiety but a critical pharmacophore that interacts directly with the biological target. Its ability to act as a covalent yet reversible inhibitor has been masterfully exploited, particularly in the design of enzyme inhibitors.

Mechanism of Action: Cholinesterase Inhibition

A classic example is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. Carbamate-based AChE inhibitors are a mainstay in the treatment of Alzheimer's disease, myasthenia gravis, and glaucoma.[1][7]

These drugs act as "pseudo-irreversible" or "slow-reversible" inhibitors.[8][9] The mechanism involves the nucleophilic attack by the catalytic serine residue in the enzyme's active site on the electrophilic carbonyl carbon of the carbamate. This displaces the alcohol portion of the drug and forms a stable, covalent carbamylated enzyme intermediate.[10] This intermediate is much more resistant to hydrolysis than the acetylated enzyme formed with the natural substrate, effectively taking the enzyme out of commission for a prolonged period (minutes to hours).[8] Eventually, the carbamylated enzyme is hydrolyzed, regenerating the active enzyme.[9][10] This slow reversal is a key therapeutic advantage over truly irreversible inhibitors.

// Nodes node_A [label="Active AChE + Carbamate Inhibitor\n(E-OH + R-NHCO-OR')", fillcolor="#F1F3F4", fontcolor="#202124"]; node_B [label="Michaelis Complex\n[E-OH • R-NHCO-OR']", fillcolor="#F1F3F4", fontcolor="#202124"]; node_C [label="Carbamylated AChE (Inactive)\n(E-O-CO-NHR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_D [label="Regenerated Active AChE\n(E-OH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_ROH [label="Leaving Group\n(R'-OH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; node_H2O [label="H₂O", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges node_A -> node_B [label="Binding"]; node_B -> node_C [label="Carbamylation"]; node_B -> node_ROH [style=dashed]; node_C -> node_D [label="Slow Hydrolysis\n(Decarbamylation)", dir=forward]; node_H2O -> node_C [style=dashed]; } ends_dot

Therapeutic Applications

The carbamate scaffold is present in a wide array of approved drugs, demonstrating its broad applicability.

| Drug Name | Therapeutic Area | Role of Carbamate Moiety |

| Rivastigmine | Alzheimer's Disease | Covalent inhibitor of acetylcholinesterase and butyrylcholinesterase.[7][11] |

| Neostigmine | Myasthenia Gravis | Covalent inhibitor of acetylcholinesterase.[1] |

| Felbamate | Epilepsy | Modulates NMDA and GABA-A receptors.[3] |

| Mitomycin C | Oncology | Participates in the formation of an alkylating agent that crosslinks DNA.[1][12] |

| Docetaxel | Oncology | Improves water solubility and enhances drug potency by interacting with tubulin.[13][14] |

| Darunavir | HIV/AIDS | Forms key hydrogen bond interactions with the backbone of HIV-1 protease.[1][13] |

| Methocarbamol | Muscle Relaxant | Central nervous system depressant activity.[1][15] |

Carbamates as Prodrugs: Enhancing Drug Delivery and Efficacy

The prodrug strategy is a powerful method to overcome limitations of an active drug, such as poor solubility, rapid metabolism, or low bioavailability.[2][11] Carbamates are exceptionally well-suited for this purpose, serving as bioreversible masks for amine, hydroxyl, and carboxyl functional groups.[1][16]

By converting a polar functional group into a less polar carbamate, chemists can enhance a drug's ability to cross cellular membranes and improve its oral absorption.[1][13] This carbamate "promoieity" is designed to be stable in the gastrointestinal tract but is later cleaved by enzymes in the body (typically esterases or cytochrome P450 enzymes) to release the active parent drug at the desired site of action.[1]

// Nodes prodrug [label="Carbamate Prodrug\n(Drug-O-CO-NR₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; activated [label="Active Drug\n(Drug-OH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproducts [label="Byproducts\n(CO₂ + HNR₂)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; enzyme [label="Esterase / CYP450", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges prodrug -> activated [label="Enzymatic\nCleavage"]; prodrug -> byproducts [style=dashed]; enzyme -> prodrug [style=dashed, arrowhead=none]; } ends_dot

A notable example is bambuterol , a prodrug of the asthma medication terbutaline. The two phenolic hydroxyl groups of terbutaline are masked as dimethylcarbamates, which protects the drug from first-pass metabolism and leads to sustained release of the active agent.[1] Similarly, capecitabine is a complex carbamate prodrug that is enzymatically converted in several steps to the anticancer agent 5-fluorouracil, achieving higher concentrations in tumor tissue compared to normal tissue.[1]

Carbamates as Linkers: Precision in Targeted Therapies

In the sophisticated field of targeted drug delivery, such as with Antibody-Drug Conjugates (ADCs), the linker connecting the cytotoxic payload to the antibody is of critical importance. The linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, but must be efficiently cleaved once the ADC reaches its target cell.[17]

Carbamate-based linkers, particularly the self-immolative p-aminobenzyl carbamate (PABC) system, are widely used.[17][18] In a typical design, the PABC unit is connected to a payload via a carbamate linkage and to the antibody via a peptide sequence (e.g., valine-citrulline) that is a substrate for an enzyme like cathepsin B, which is overexpressed in tumor lysosomes.[17]

Once inside the lysosome, cathepsin B cleaves the peptide, triggering a cascade. The cleavage unmasks an aniline nitrogen, which initiates a spontaneous 1,6-elimination reaction that fragments the PABC spacer, releasing the unmodified payload, carbon dioxide, and an azaquinone methide.[19] This elegant, self-immolative mechanism ensures precise and efficient drug release only after enzymatic activation at the target site.[18][20]

Conclusion and Future Perspectives

The carbamate group is far more than a simple structural component; it is a highly adaptable and functional motif that has proven indispensable in medicinal chemistry. Its unique properties have enabled the development of direct-acting drugs that form key interactions with their targets, sophisticated prodrugs with enhanced pharmacokinetic profiles, and precision linkers for targeted therapies. From the treatment of neurodegenerative diseases to cancer and viral infections, carbamate-containing molecules have had a profound impact on human health. As drug discovery continues to evolve towards more complex and targeted modalities, the rational design and application of the versatile carbamate moiety will undoubtedly continue to play a pivotal role in creating the next generation of therapeutics.

References

-

Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-303. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Semantic Scholar. [Link]

-

Singh, S., et al. (2023). Carbamate as a potential anti-Alzheimer's pharmacophore: A review. Drug Development Research. [Link]

-

Bolelli, L., et al. (2021). Chalcone-Based Carbamates for Alzheimer's Disease Treatment. Future Medicinal Chemistry. [Link]

-

Bosak, A., & Matošević, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology, 71(4). [Link]

-

Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology. [Link]

-

Kamal, A., et al. (2013). Application of organic carbamates in drug design. Part 1: Anticancer agents. Recent Patents on Anti-Cancer Drug Discovery. [Link]

-

Singh, S., et al. (2023). Carbamate as a potential anti-Alzheimer's pharmacophore: A review. ResearchGate. [Link]

-

Singh, S., et al. (2023). Carbamate as a potential anti-Alzheimer's pharmacophore: A review. Semantic Scholar. [Link]

-

Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry. [Link]

-

Marvin, C. B., et al. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody–Drug Conjugates. Bioconjugate Chemistry. [Link]

-

Mohammed, A., et al. (2011). Evaluation of carbamate insecticides as chemotherapeutic agents for cancer. Indian Journal of Cancer. [Link]

-

Marvin, C. B., et al. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. PubMed. [Link]

-

Mohammed, A., et al. (2012). Safety Aspects in Treatment of Cancer by Carbamate Insecticides as Measured by Osmotic Fragility of Erythrocytes. SciTechnol. [Link]

-

Zorbaz, T., et al. (2018). Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. Molecules. [Link]

-

Pohanka, M. (2011). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Medicinal Chemistry. [Link]

-

Korabecny, J., et al. (2014). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules. [Link]

-

Darvesh, S., et al. (2008). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. ResearchGate. [Link]

-

Kamal, A., et al. (2013). Application of organic carbamates in drug design. Part 1: anticancer agents. Recent patents on anti-cancer drug discovery. [Link]

-

Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. [Link]

-

Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & Biology. [Link]

-

Wikipedia. Carbamate. Wikipedia. [Link]

-

Marvin, C., et al. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. ChemRxiv. [Link]

-

Chen, Y., et al. (2025). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition. [Link]

-

Kumar, A., et al. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega. [Link]

-

Laiter, D. S., et al. (2017). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. ResearchGate. [Link]

-

Wagner, T., et al. (2019). Prodrug design and principle. Forming a carbamate with the amine group... ResearchGate. [Link]

- Hsu, A. F. (2000). Synthesis of carbamate compounds.

-

Rautio, J., et al. (2008). Prodrugs for Amines. Molecules. [Link]

-

Yu, Y., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. [Link]

-

Liu, H., et al. (2021). CovalentInDB: a comprehensive database facilitating the discovery of covalent inhibitors. Nucleic Acids Research. [Link]

-

Singh, S., et al. (2023). (a) Currently available FDA-approved drugs for the treatment of Alzheimer's disease. (b) Mechanism of action of carbamate derivatives at CAS (catalytic anionic site). ResearchGate. [Link]

-

Regulations.gov. (2018). Docket No. FDA-2018-N-4626 for “Lists of Bulk Drug Substances for Compounding”. Regulations.gov. [Link]

-

Sharma, S., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry. [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate - Wikipedia [en.wikipedia.org]

- 5. US6133473A - Synthesis of carbamate compounds - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Carbamate as a potential anti-Alzheimer's pharmacophore: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Portico [access.portico.org]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Tert-butyl 8-bromoquinolin-2-ylcarbamate as a Synthetic Intermediate

Abstract

This technical guide provides an in-depth exploration of tert-butyl 8-bromoquinolin-2-ylcarbamate, a pivotal intermediate in contemporary organic synthesis and medicinal chemistry. The document elucidates the compound's structural features, synthesis, and reactivity, with a strong emphasis on its application in constructing complex molecular architectures. Key transformations, including palladium-catalyzed cross-coupling reactions, are detailed with mechanistic insights and field-proven protocols. This guide is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical grounding and practical application to leverage this versatile building block in their synthetic endeavors.

Introduction: The Strategic Importance of the Quinoline Scaffold